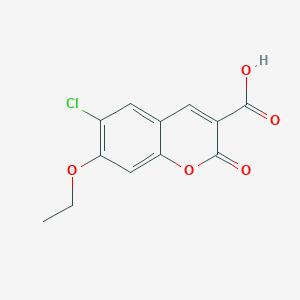
6-Chloro-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 6-chloro-7-éthoxy-2-oxo-2H-chromène-3-carboxylique est un composé organique appartenant à la famille des chromènes. Les chromènes sont connus pour leurs diverses activités biologiques et sont largement étudiés en chimie médicinale. Ce composé, de formule moléculaire C12H9ClO5, se caractérise par la présence d’un groupe chloro, d’un groupe éthoxy et d’un groupe acide carboxylique attaché au noyau chromène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 6-chloro-7-éthoxy-2-oxo-2H-chromène-3-carboxylique implique généralement les étapes suivantes :
Matière première : La synthèse commence avec un dérivé chromène approprié.
Chloration : Introduction du groupe chloro en position 6 à l’aide d’agents chlorants tels que le chlorure de thionyle ou le pentachlorure de phosphore.
Ethoxylation : Le groupe éthoxy est introduit en position 7 par une réaction d’éthoxylation, souvent en utilisant de l’iodure d’éthyle en présence d’une base.
Carboxylation : Le groupe acide carboxylique est introduit en position 3 par des réactions de carboxylation, telles que la réaction de Kolbe-Schmitt.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté. De plus, les méthodes industrielles peuvent utiliser des catalyseurs et des solvants plus efficaces pour réduire les coûts et l’impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 6-chloro-7-éthoxy-2-oxo-2H-chromène-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les quinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Le groupe chloro peut être substitué par d’autres nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Nucléophiles tels que l’ammoniac, les amines primaires ou les thiols en présence d’une base.
Principaux produits
Oxydation : Formation de chromène-quinones.
Réduction : Formation d’acide 7-éthoxy-2-hydroxy-2H-chromène-3-carboxylique.
Substitution : Formation de divers chromènes substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
L’acide 6-chloro-7-éthoxy-2-oxo-2H-chromène-3-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans diverses maladies.
Industrie : Utilisé dans la synthèse de colorants, de pigments et d’autres produits chimiques industriels.
Mécanisme D'action
Le mécanisme d’action de l’acide 6-chloro-7-éthoxy-2-oxo-2H-chromène-3-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne ses effets biologiques. Par exemple, il peut inhiber les enzymes impliquées dans la prolifération cellulaire, ce qui conduit à son activité anticancéreuse potentielle. Les voies moléculaires et les cibles exactes peuvent varier en fonction de l’application spécifique et du contexte biologique.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 6-chloro-2-oxo-2H-chromène-3-carboxylique : Ne possède pas le groupe éthoxy en position 7.
Acide 7-(diéthylamino)-2-oxo-2H-chromène-3-carboxylique : Contient un groupe diéthylamino au lieu d’un groupe éthoxy.
Acide 6-chloro-7-hydroxy-2-oxo-2H-chromène-3-carboxylique : Contient un groupe hydroxyle au lieu d’un groupe éthoxy.
Unicité
L’acide 6-chloro-7-éthoxy-2-oxo-2H-chromène-3-carboxylique est unique en raison de la présence à la fois de groupes chloro et éthoxy, qui peuvent influencer sa réactivité chimique et son activité biologique. La combinaison de ces groupes fonctionnels peut améliorer son potentiel en tant qu’intermédiaire polyvalent dans la synthèse organique et ses propriétés biologiques.
Propriétés
Formule moléculaire |
C12H9ClO5 |
|---|---|
Poids moléculaire |
268.65 g/mol |
Nom IUPAC |
6-chloro-7-ethoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClO5/c1-2-17-10-5-9-6(4-8(10)13)3-7(11(14)15)12(16)18-9/h3-5H,2H2,1H3,(H,14,15) |
Clé InChI |
WJLRZDJWOHRQSA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)





![[(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)oxy]acetic acid](/img/structure/B11855480.png)

![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)



![7-Bromo-2-ethyl-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11855528.png)
![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzaldehyde](/img/structure/B11855538.png)
